Levoglucosan

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Levoglucosan wird hauptsächlich durch die Pyrolyse von Cellulose hergestellt. Bei diesem Verfahren wird Cellulose in Abwesenheit von Sauerstoff erhitzt, was zu ihrer thermischen Zersetzung und der Bildung von this compound führt . Die Pyrolyse kann bei Temperaturen von 300 °C bis 350 °C durchgeführt werden, wobei die Anwesenheit von schwachen Säuren wie Ameisensäure und Essigsäure die Ausbeute an this compound erhöht .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die schnelle Pyrolyse von lignocellulosehaltiger Biomasse. Ein neuartiges Bioöl-Rückgewinnungssystem konzentriert this compound zusammen mit anderen Anhydrosacchariden, Zuckern und Phenolverbindungen in einer nicht-wässrigen Fraktion. Die Flüssig-Flüssig-Wasserextraktion trennt zuckerreiche, gelöste Kohlenhydrate von nicht-löslichen Phenolverbindungen, gefolgt von Filtration und Kristallisation zur Reinigung von this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levoglucosan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Levoglucosenon oxidiert werden, einem wertvollen chemischen Zwischenprodukt.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Zuckeralkohole umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysatoren wie Metallsalze und Säuren werden üblicherweise in Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallhydride werden eingesetzt.

Substitution: Verschiedene Nukleophile können unter milden sauren oder basischen Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Levoglucosenon: Durch Oxidation gebildet.

Zuckeralkohole: Durch Reduktion hergestellt.

Funktionalisierte Derivate: Ergebnis von Substitutionsreaktionen.

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein großes Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als chirales Bauelement für die Synthese komplexer Moleküle und Polymere verwendet.

Medizin: Wird in der Synthese von Arzneimitteln und als Vorläufer für die Medikamentenentwicklung verwendet.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Kunststoffen und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

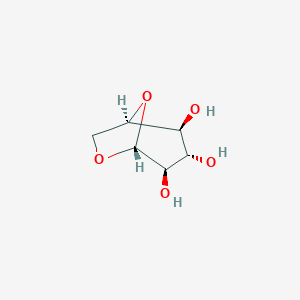

This compound übt seine Wirkungen durch seine einzigartige chemische Struktur aus, die es ihm ermöglicht, an verschiedenen chemischen Reaktionen teilzunehmen. Die 1,6-Anhydrobrücke in this compound kann unter milden sauren Bedingungen geöffnet werden, wodurch die Bildung verschiedener funktioneller Gruppen und Zwischenprodukte ermöglicht wird . Diese Vielseitigkeit macht es zu einer wertvollen Verbindung in der chemischen Synthese und in industriellen Anwendungen.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Levoglucosan serves as a platform molecule in the production of various high-value chemicals. Its conversion pathways allow for the synthesis of compounds such as:

- Levoglucosenone : A precursor for pharmaceuticals and agrochemicals.

- 5-Hydroxymethylfurfural (HMF) : An important intermediate in the production of biofuels and bioplastics.

- Styrene : Used in the manufacture of polystyrene and other polymers.

The conversion processes can be achieved through chemical, catalytic, and biochemical methods, making this compound a key player in green chemistry initiatives aimed at reducing dependency on fossil fuels .

Pharmaceutical Applications

This compound derivatives have shown promise in pharmaceutical applications. For instance:

- Stereoregular Polysaccharides : this compound can be transformed into polysaccharides with biological activities, including antiviral properties against HIV and anticoagulant effects. These derivatives are valuable in developing new therapeutic agents .

- Chiral Stationary Phases : The derivatives of this compound can be utilized in high-performance liquid chromatography (HPLC) as chiral stationary phases, enhancing the separation of enantiomers in pharmaceutical compounds .

Environmental Applications

This compound is not only a product of biomass burning but also serves as an indicator for biomass combustion in environmental studies. Its presence in atmospheric samples can provide insights into:

- Air Quality Monitoring : this compound levels are used to assess biomass burning contributions to particulate matter pollution. This is critical for understanding the impacts of agricultural practices and forest fires on air quality .

- Biomass Energy Research : As a product of pyrolysis, this compound contributes to research on biomass energy conversion processes, helping to optimize yields and improve sustainability .

Case Study 1: Conversion Efficiency

A study demonstrated that this compound could be produced from glucose using high-temperature water processes. The yield was significantly enhanced under optimized conditions, showcasing its potential as an alternative feedstock for biofuel production .

Case Study 2: Metabolic Pathways

Research has elucidated the metabolic pathways of this compound in microorganisms, revealing enzymes that facilitate its conversion to glucose. This understanding could lead to biotechnological applications where this compound is utilized as a substrate for microbial fermentation processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Production of HMF, styrene, levoglucosenone | Sustainable alternatives to petrochemicals |

| Pharmaceuticals | Antiviral polysaccharides | Development of new drugs |

| Environmental Monitoring | Biomass combustion indicator | Insights into air quality |

| Biomass Energy | Feedstock for biofuels | Enhances sustainability and energy recovery |

Wirkmechanismus

Levoglucosan exerts its effects through its unique chemical structure, which allows it to participate in various chemical reactions. The 1,6-anhydro bridge in this compound can be opened under mild acidic conditions, enabling the formation of different functional groups and intermediates . This versatility makes it a valuable compound in chemical synthesis and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Levoglucosan wird häufig mit anderen Anhydrosacchariden und Zuckerderivaten verglichen:

Levoglucosenon: Eine eng verwandte Verbindung, die durch Oxidation von this compound gebildet wird.

5-Hydroxymethylfurfural: Eine weitere wertvolle chemische Plattform, die aus Biomasse gewonnen wird.

Styrol: Wird durch chemische Umwandlungen aus this compound hergestellt.

Einzigartigkeit: Die einzigartige Struktur von this compound mit seiner 1,6-Anhydrobrücke und mehreren Hydroxylgruppen macht es zu einer vielseitigen und wertvollen Verbindung für verschiedene Anwendungen. Seine Fähigkeit, eine große Bandbreite an chemischen Reaktionen einzugehen und seine Rolle als chirales Bauelement unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Levoglucosan (LG), a product of cellulose pyrolysis, has garnered attention for its potential biological activities and applications in various fields, particularly in microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial utilization, and potential pharmacological effects.

Overview of this compound

This compound is an anhydrosugar formed during the thermal degradation of cellulose and is commonly found in biomass combustion emissions. Its chemical structure is similar to glucose, which allows it to be metabolized by various microorganisms. The significance of this compound extends beyond its role as a sugar; it serves as a substrate for specific bacterial species that can utilize it as their sole carbon source.

Microbial Metabolism of this compound

Recent studies have identified several bacterial species capable of degrading this compound. These include:

- Arthrobacter sp. strain I-552

- Pseudarthrobacter phenanthrenivorans Sphe3

- Bacillus smithii

These bacteria employ different enzymatic pathways to convert this compound into glucose. The metabolic pathways generally involve the following steps:

- Oxidation : this compound is oxidized by this compound dehydrogenase (LGDH) to form 3-keto-levoglucosan.

- Hydration : This compound is then hydrated to produce 3-keto-d-glucose.

- Reduction : Finally, 3-keto-d-glucose is reduced to yield glucose.

Table 1: Enzymatic Pathways for this compound Metabolism

| Bacterial Species | Key Enzymes Involved | Final Product |

|---|---|---|

| Arthrobacter sp. strain I-552 | LGDH, Hydratase | Glucose |

| Pseudarthrobacter phenanthrenivorans Sphe3 | LGDH, Hydratase | Glucose |

| Bacillus smithii | LGDH, β-eliminase, Hydratase | Glucose |

Studies indicate that the maximum specific growth rates on this compound vary among these isolates, with some showing growth rates up to 0.8 h . The specific activities of LGDH also correlate with growth rates, suggesting that enzyme efficiency plays a critical role in microbial metabolism .

Pharmacological Potential

This compound has been investigated for its pharmacological properties, particularly in relation to its antioxidant and antimicrobial activities. Research has shown that derivatives of this compound can exhibit significant antibacterial properties against various pathogens.

Antimicrobial Activity

A study on carbohydrate fatty acid esters derived from this compound demonstrated promising antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.25 mM . This suggests that modifications of this compound could lead to new antibacterial agents.

Antioxidant Activity

This compound also exhibits antioxidant properties, which may contribute to its potential health benefits. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage, making compounds like this compound valuable in therapeutic applications.

Case Studies

-

Isolation of this compound-Metabolizing Bacteria :

A comprehensive study isolated four bacterial strains capable of metabolizing this compound. The researchers characterized these strains based on their growth rates and enzymatic activities related to this compound degradation . -

Antibacterial Efficacy :

In another study, carbohydrate fatty acid esters derived from this compound were tested for their antibacterial properties. The results indicated effective inhibition against Staphylococcus aureus, highlighting the potential for developing new antimicrobial therapies based on this compound derivatives .

Q & A

Basic Research Questions

Q. How is levoglucosan detected and quantified in environmental aerosol samples?

- Methodological Answer : this compound is primarily quantified using chromatography techniques:

- Gas Chromatography (GC) : Requires derivatization (e.g., silylation) to improve volatility. Sensitivity ranges from 0.1–10 ng/m³ but faces challenges in resolving co-eluting isomers .

- High-Performance Liquid Chromatography (HPLC/UPLC) : Offers better resolution for polar compounds without derivatization. Detection limits vary between 0.5–5 ng/m³, depending on column chemistry .

- High-Performance Anion-Exchange Chromatography (HPAEC) : Ideal for separating monosaccharide anhydrides (this compound, mannosan, galactosan) with minimal sample preparation. Accuracy ranges ±10–20% for this compound .

Q. What are the key considerations for designing experiments to distinguish this compound from other biomass burning tracers?

- Methodological Answer :

- Isomer Separation : Use chromatographic methods optimized for polar compounds (e.g., HPAEC-PAD) to resolve this compound, mannosan, and galactosan, which have distinct pyrolysis origins (cellulose vs. hemicellulose) .

- Source Apportionment : Combine this compound data with complementary tracers (e.g., potassium ions for flaming fires, methoxyphenols for lignin combustion) to reduce ambiguity .

- Sampling Protocols : Collect aerosols on quartz filters (pre-baked at 550°C) to minimize organic contamination. Store samples at -20°C to prevent degradation .

Q. How to validate the specificity of this compound as a biomass burning marker in regions with mixed pollution sources?

- Methodological Answer :

- Co-Location Studies : Compare this compound concentrations with independent fire proxies (e.g., satellite fire counts, black carbon) to confirm biomass burning contributions .

- Statistical Modeling : Apply principal component analysis (PCA) or positive matrix factorization (PMF) to isolate this compound’s source contribution from fossil fuel or microbial interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data when tracing biomass burning in paleoclimate ice-core records?

- Methodological Answer :

- Normalization : Convert raw concentrations to flux values (concentration ÷ ice accumulation rate) to account for deposition variability .

- Statistical Filtering : Apply Cook’s distance analysis to identify and exclude outliers caused by localized fire events or analytical noise .

- Cross-Validation : Compare this compound trends with charcoal syntheses from the Global Charcoal Database to reconcile discrepancies in fire history reconstructions .

Q. What statistical methods are optimal for analyzing skewed this compound datasets in atmospheric studies?

- Methodological Answer :

- Log-Transformation : Reduces skewness in highly variable datasets (e.g., urban vs. remote aerosols) before applying parametric tests .

- Slot Correlation Analysis : Uses Gaussian kernels to assess associations between this compound and climate parameters (e.g., temperature, precipitation) in irregularly sampled datasets .

- Bootstrap Confidence Intervals : Construct 95% BCa (bias-corrected and accelerated) intervals to quantify uncertainty in correlation coefficients .

Q. How to optimize analytical methods for simultaneous quantification of this compound and its isomers in complex matrices?

- Methodological Answer :

- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) columns for enhanced polar compound retention .

- Internal Standards : Deploy isotopically labeled this compound (e.g., ¹³C₆-levoglucosan) to correct matrix effects and ionization efficiency .

- Interlaboratory Harmonization : Follow protocols from the European Aerosol Chemical Mass Calibration (ACMC) network to minimize variability (e.g., ±10% for this compound) .

Q. How to interpret conflicting this compound-to-mannosan ratios when identifying softwood vs. hardwood combustion sources?

- Methodological Answer :

- Threshold Ratios : Softwood combustion typically yields this compound/mannosan (L/M) ratios >15, while hardwood shows L/M <10. However, regional fuel variability necessitates local calibration .

- Multivariate Analysis : Combine L/M ratios with lignin-derived markers (e.g., syringol/vanillin ratios) to improve source discrimination .

Q. How to address inter-laboratory variability in this compound measurements for global atmospheric studies?

- Methodological Answer :

- Reference Materials : Use standardized aerosol filters (e.g., NIST SRM 1649b) for method calibration .

- Blind Testing : Participate in intercomparison studies (e.g., the European-wide aerosol analysis initiative) to identify systematic biases .

Q. How to integrate this compound data with transport models to predict long-range biomass burning impacts?

- Methodological Answer :

- Back-Trajectory Analysis : Link this compound peaks with HYSPLIT or FLEXPART simulations to identify fire source regions .

- Emission Inventories : Scale model inputs using this compound-derived emission factors (e.g., 0.1–3% of PM₂.₅ from cellulose combustion) .

Q. How to ensure reproducibility in this compound extraction protocols for heterogeneous environmental samples?

Eigenschaften

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-49-0 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

62.3 mg/mL | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-07-7 | |

| Record name | Levoglucosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-beta-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-anhydro-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.